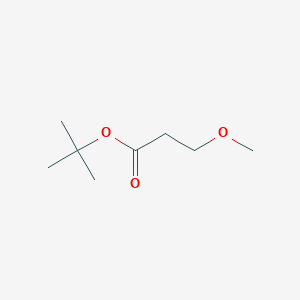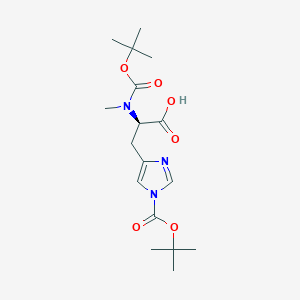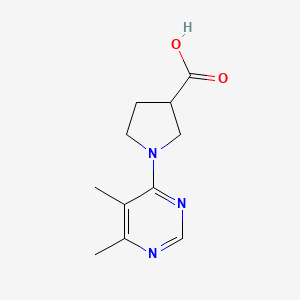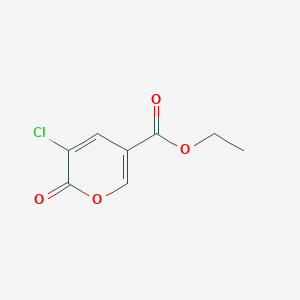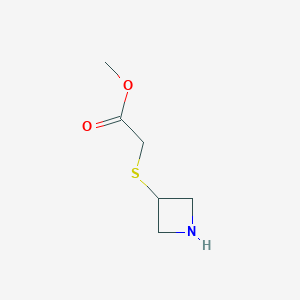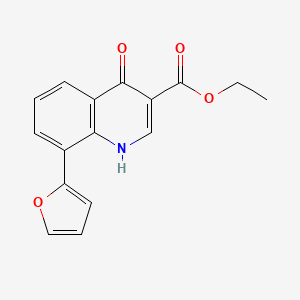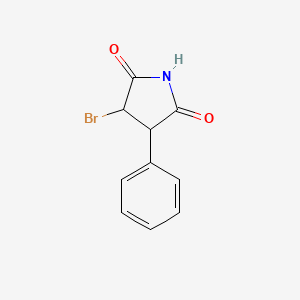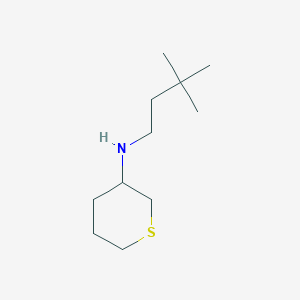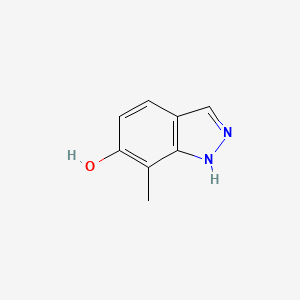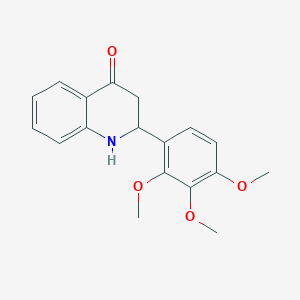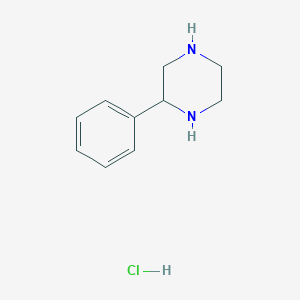![molecular formula C8H10N4 B13013726 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine is a compound that belongs to the class of fused heterocycles.
Preparation Methods
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be achieved through several routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and finally, a multistep synthesis involving transition metal-mediated reactions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Scientific Research Applications
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial for cancer therapy . Additionally, this compound has shown promise in antiviral research, particularly in the development of drugs targeting RNA viruses . Its versatility makes it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature. The compound’s ability to target these pathways makes it a potent therapeutic agent.
Comparison with Similar Compounds
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be compared to other similar compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . While both classes of compounds share a similar core structure, this compound is unique due to its specific functional groups that enhance its biological activity. Other similar compounds include various kinase inhibitors and antiviral agents that also contain the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-12-8(7)5-10-6-11-12/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
VDUWDFJHJORJAH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=NC=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

